

Application Notes and Protocols for Calcium Imaging with Sor-c13 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sor-c13 is a potent and selective synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is frequently overexpressed in various solid tumors, including breast, prostate, ovarian, and pancreatic cancers, where it plays a crucial role in promoting cancer cell proliferation and survival by mediating constitutive calcium influx.[1][3]

Sor-c13 binds to TRPV6 with high affinity, blocking calcium entry and thereby inducing apoptosis and inhibiting tumor growth.[2][4] The primary mechanism of action involves the disruption of the downstream Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4]

Calcium imaging is a powerful technique to functionally assess the inhibitory activity of compounds like **Sor-c13** on TRPV6 channels. By visualizing and quantifying intracellular calcium dynamics, researchers can elucidate the dose-dependent effects of **Sor-c13** and screen for other potential TRPV6 inhibitors. This document provides detailed application notes and protocols for utilizing calcium imaging techniques to study the effects of **Sor-c13** treatment.

Data Presentation

Quantitative Efficacy of Sor-c13

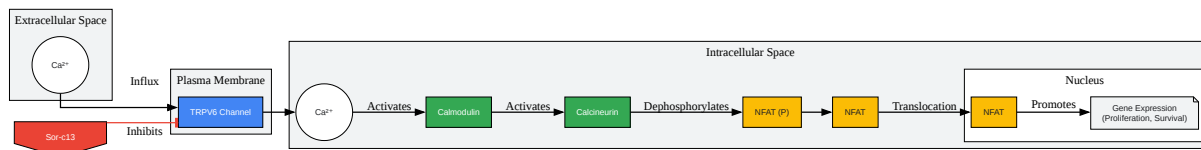
Parameter	Value	Cell Line/System	Reference
EC50	14 nM	In vitro TRPV6 inhibition assay	[5]
IC50	14 nM	In vitro TRPV6 inhibition assay	[1][2]

Dose-Dependent Inhibition of TRPV6 Currents by Sor-c13

Sor-c13 Concentration	Percent Reduction of TRPV6 Current (Mean ± SD)	Reference
83.5 nM	18 ± 4.0%	[5][6]
417.5 nM	22 ± 4%	[5][6]
835 nM	24 ± 4%	[5][6]
25 µM	25 ± 5%	[5][6]

Signaling Pathway

The overexpression of TRPV6 in cancer cells leads to a sustained influx of calcium ions (Ca^{2+}). This elevated intracellular Ca^{2+} activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and metastasis.[3][7] **Sor-c13** inhibits this pathway by blocking the initial Ca^{2+} influx through TRPV6.[4]



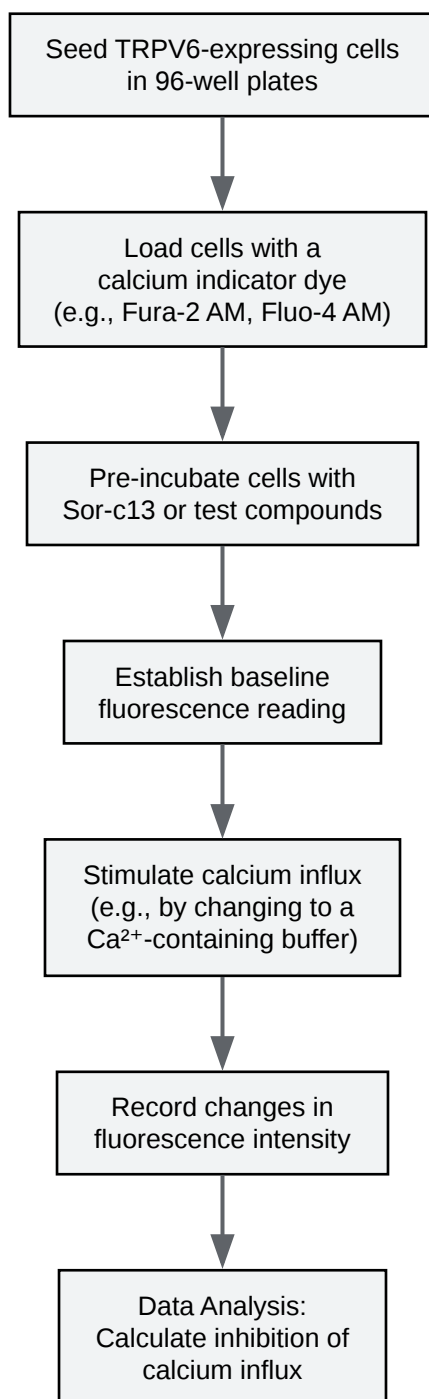
[Click to download full resolution via product page](#)

TRPV6-NFAT signaling pathway and **Sor-c13** inhibition.

Experimental Protocols

Protocol 1: Screening of TRPV6 Inhibitors using Calcium Imaging

This protocol outlines a general workflow for screening compounds, such as **Sor-c13**, for their ability to inhibit TRPV6-mediated calcium influx.



[Click to download full resolution via product page](#)

Workflow for screening TRPV6 inhibitors.

Protocol 2: Detailed Calcium Imaging with Fura-2 AM to Measure Sor-c13 Inhibition of TRPV6

This protocol is adapted for assessing the inhibitory effect of **Sor-c13** on TRPV6 channels in a cancer cell line known to overexpress TRPV6 (e.g., PC-3, T-47D).

Materials:

- TRPV6-expressing cancer cells (e.g., PC-3, T-47D)
- Glass coverslips
- Cell culture medium
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- DMSO
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, with and without CaCl_2
- **Sor-c13**
- Fluorescence microscopy system equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)

Procedure:

- Cell Preparation:
 - Plate TRPV6-expressing cells onto glass coverslips and culture until they reach 70-80% confluency.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution:
 - Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.
 - For loading, dilute the Fura-2 AM stock solution in serum-free culture medium or HBSS to a final concentration of 2-5 μM .

- Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersal.
- Remove the culture medium from the cells and wash once with HBSS.
- Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[8]
- De-esterification:
 - After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
 - Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
- **Sor-c13** Treatment:
 - Prepare different concentrations of **Sor-c13** in HBSS.
 - Incubate the Fura-2-loaded cells with the desired concentrations of **Sor-c13** for a predetermined time (e.g., 15-30 minutes) prior to imaging. Include a vehicle control (HBSS without **Sor-c13**).
- Calcium Imaging:
 - Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
 - Initially, perfuse the cells with a Ca²⁺-free HBSS to establish a baseline fluorescence ratio.
 - Record the fluorescence intensity at emission ~510 nm while alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
 - To measure TRPV6-mediated calcium influx, switch the perfusion solution to HBSS containing 2 mM CaCl₂. [8]
 - Continue recording the 340/380 nm fluorescence ratio to monitor the change in intracellular calcium concentration.
- Data Analysis:

- Calculate the 340/380 nm fluorescence ratio for each time point.
- The change in this ratio is proportional to the change in intracellular calcium concentration.
- Compare the increase in the fluorescence ratio in **Sor-c13**-treated cells to that of the vehicle-treated control cells to determine the percentage of inhibition.
- Plot the percentage of inhibition against the **Sor-c13** concentration to determine the dose-response curve and calculate the EC50.

Conclusion

Calcium imaging techniques are indispensable for the functional characterization of ion channel modulators like **Sor-c13**. The provided protocols offer a framework for researchers to investigate the inhibitory effects of **Sor-c13** on TRPV6 and to screen for novel therapeutic agents targeting this oncochannel. The quantitative data and pathway information presented herein should serve as a valuable resource for professionals in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Characterization of the TRPV6 calcium channel-specific phenotype by RNA-seq in castration-resistant human prostate cancer cells [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Imaging with Sor-c13 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610925#calcium-imaging-techniques-with-sor-c13-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com